1-(methylsulfonyl)-1H-indole-3-carbonitrile
Description
1-(Methylsulfonyl)-1H-indole-3-carbonitrile is a heterocyclic compound featuring an indole scaffold substituted with a methylsulfonyl group at position 1 and a cyano group at position 3. The methylsulfonyl moiety (SO₂CH₃) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-methylsulfonylindole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-15(13,14)12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOJGMNQPWCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylsulfonyl)-1H-indole-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Indole-3-carbonitrile+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-1H-indole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-(methylsulfonyl)-1H-indole-3-carbonitrile with structurally related indole-3-carbonitrile derivatives, focusing on substituent effects, synthetic routes, and biological relevance.
Substituent Variations at Position 1
Modifications at position 1 of the indole ring alter steric, electronic, and pharmacokinetic properties. Key analogs include:
*Calculated molecular weight based on formula C₁₀H₈N₂O₂S.
Key Observations:
- Electron-Withdrawing vs.
- Biological Activity: CPIC demonstrates antitumor activity against prostate cancer, suggesting that bulky substituents (e.g., chlorophenoxypropyl) may improve target engagement . In contrast, the methylsulfonyl analog’s pharmacological profile remains underexplored.
- Synthetic Accessibility : Sulfonylation reactions (e.g., using methylsulfonyl chloride) are common for introducing the SO₂CH₃ group, as seen in related sulfonyl-indole syntheses .
Modifications at Other Positions
- Position 2: 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile (MW 333.14) highlights the impact of cyano group placement; 2-carbonitriles exhibit distinct reactivity compared to 3-carbonitriles, favoring Sonogashira couplings .
- Position 6/7 : 6-Methoxy-1H-indole-3-carbonitrile (CymitQuimica) introduces a methoxy group, improving solubility and fluorescence properties .
Spectral and Physicochemical Data
- 1H NMR : For 1-benzyl-1H-indole-3-carbonitrile, aromatic protons resonate at δ 7.20–7.88 ppm, with benzylic CH₂ at δ 5.48 ppm . The methylsulfonyl group is expected to deshield adjacent protons, shifting signals upfield.
- Solubility : Sulfonyl groups generally improve aqueous solubility compared to hydrophobic substituents like phenyl or naphthyl .
Biological Activity
1-(Methylsulfonyl)-1H-indole-3-carbonitrile (1-MSCN) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis and Characterization
The synthesis of 1-MSCN typically involves the reaction of 1H-indole-3-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. Characterization methods include:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These techniques confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that 1-MSCN exhibits significant antimicrobial properties. For instance, studies have shown selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The compound's efficacy is attributed to its ability to disrupt bacterial cell function .
Anti-inflammatory Properties
1-MSCN has been investigated for its anti-inflammatory effects. A study assessing various derivatives found that certain compounds, including those related to 1-MSCN, inhibited pro-inflammatory markers like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of 1-MSCN was evaluated using DPPH radical scavenging assays. Compounds derived from 1-MSCN demonstrated significant scavenging activity, indicating potential protective effects against oxidative stress .
The biological activity of 1-MSCN is likely mediated through several mechanisms:
- Inhibition of COX Enzymes : Studies show that derivatives exhibit dual inhibitory activity against COX-2 and lipoxygenase (5-LOX), which are crucial in inflammatory pathways.
- Regulation of Cytokines : By inhibiting the production of pro-inflammatory cytokines, 1-MSCN may reduce inflammation and related symptoms.
- Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative damage in cells .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated selective antibacterial effects against E. coli and S. enterica with IC50 values indicating potent activity. |
| Anti-inflammatory Research | Showed inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages, highlighting potential therapeutic applications in inflammatory diseases. |
| Antioxidant Evaluation | Compounds derived from 1-MSCN exhibited significant DPPH radical scavenging activity, suggesting protective effects against oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
